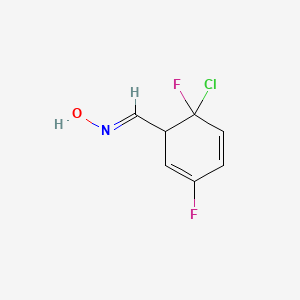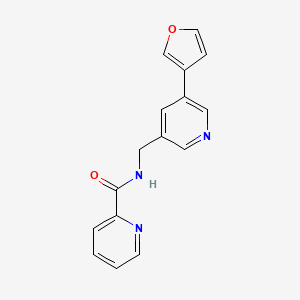![molecular formula C19H18FN3O2 B2906351 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796920-50-7](/img/structure/B2906351.png)
1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a pyrrolidine ring, and a fluorobenzyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of a suitable amine with a dihalide, followed by cyclization.
Coupling Reactions: The final step involves the coupling of the benzoxazole and pyrrolidine intermediates with the 4-fluorobenzyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(benzo[d]oxazol-2-yl)-N-benzylpyrrolidine-2-carboxamide: Similar structure but lacks the fluorine atom.
1-(benzo[d]oxazol-2-yl)-N-(4-chlorobenzyl)pyrrolidine-2-carboxamide: Contains a chlorine atom instead of fluorine.
1-(benzo[d]oxazol-2-yl)-N-(4-methylbenzyl)pyrrolidine-2-carboxamide: Contains a methyl group instead of fluorine.
Uniqueness
1-(1,3-BENZOXAZOL-2-YL)-N-[(4-FLUOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-14-9-7-13(8-10-14)12-21-18(24)16-5-3-11-23(16)19-22-15-4-1-2-6-17(15)25-19/h1-2,4,6-10,16H,3,5,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNMLDGDNVVNCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2906273.png)

![4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2906277.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-methylpropanamide](/img/structure/B2906280.png)
amine hydrochloride](/img/structure/B2906282.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2906285.png)
![N-[1-(3-Cyanophenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2906287.png)


